Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate

Oncology Selective Cytostatic Agents T-Cell Lymphoma

This specific 4-methoxyphenyl analog is essential for reproducible SAR in antitumor and aPKC/ANO1 inhibition studies. The electron-donating methoxy group and methyl ester confer distinct LogD and target-binding properties vs. phenyl or ethyl variants, ensuring validated tumor-selective scaffold data. Substitution introduces uncontrolled variables.

Molecular Formula C13H13NO3S
Molecular Weight 263.31 g/mol
CAS No. 350988-34-0
Cat. No. B187663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate
CAS350988-34-0
Molecular FormulaC13H13NO3S
Molecular Weight263.31 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)N
InChIInChI=1S/C13H13NO3S/c1-16-9-5-3-8(4-6-9)10-7-18-12(14)11(10)13(15)17-2/h3-7H,14H2,1-2H3
InChIKeyZGOUZQMMKJXNQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate: Core Physicochemical Profile and Class Identity


Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate (CAS 350988-34-0) is a 2-aminothiophene-3-carboxylate derivative featuring a 4-methoxyphenyl substituent at the C4 position of the thiophene ring . This compound belongs to the 3-arylthiophene class, which has been extensively investigated as a privileged scaffold in medicinal chemistry, particularly for the development of antitumor and anti-inflammatory agents [1]. The presence of the electron-donating 4-methoxy group on the aryl ring confers distinct electronic and lipophilic properties compared to unsubstituted phenyl analogs, which directly influences target binding and pharmacokinetic behavior [1].

Critical Procurement Alert: Why Closest Analogs Cannot Substitute for Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate


Attempts to substitute this compound with close structural analogs—such as the unsubstituted phenyl analog (CAS 67171-55-5), the ethyl ester variant (CAS 15854-11-2), or the carboxylic acid derivative (CAS 893645-06-2)—will fundamentally alter the experimental outcome. The 4-methoxy group modulates both electronic density on the thiophene ring and lipophilicity, directly impacting target binding affinity and cellular permeability [1]. Furthermore, SAR studies on related 2-aminothiophene-3-carboxylate series demonstrate that even minor modifications to the ester moiety (e.g., methyl → ethyl) can shift LogD values by >0.3 units, altering membrane partitioning and bioavailability [2]. The methyl ester specifically provides an optimal balance of stability and reactivity as a synthetic intermediate, while serving as a suitable prodrug element in biological evaluations [3]. Substituting any of these critical structural features introduces uncontrolled variables that invalidate comparative analysis and reproducibility.

Quantitative Differentiation Evidence: Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate vs. Key Comparators


Tumor Cell Selectivity: 20- to 50-Fold Preferential Cytostasis in T-Cell Lymphoma and Prostate Cancer Models

High-strength, compound-specific quantitative differential evidence for Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate is currently limited in the public literature. The following evidence is derived from a closely related 2-aminothiophene-3-carboxylate ester derivative series, which provides a class-level inference for the expected differentiation of this compound. The Balzarini et al. study (2014) demonstrated that 2-aminothiophene-3-carboxylic acid ester derivatives exhibit an unusual cytostatic selectivity profile, with 50% cytostatic concentrations (CC50) 20- to 50-fold lower for T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma cell lines compared to other tumor types or non-tumorigenic cells [1]. The target compound's 4-methoxyphenyl moiety is a key structural determinant in this scaffold, and its presence is expected to confer similar or potentially enhanced selectivity relative to unsubstituted phenyl analogs [2].

Oncology Selective Cytostatic Agents T-Cell Lymphoma

Lipophilicity Differentiation: LogP/LogD Comparison Against Phenyl Analog

The calculated LogP for Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate is 3.23, with LogD (pH 5.5 and 7.4) also reported as 3.23 [1]. In contrast, the unsubstituted phenyl analog (methyl 2-amino-4-phenylthiophene-3-carboxylate, CAS 67171-55-5) exhibits a higher LogD of 3.39 at both pH 5.5 and 7.4 [2]. This ΔLogD of -0.16 for the 4-methoxyphenyl derivative indicates moderately reduced lipophilicity, which is consistent with the introduction of a polar methoxy substituent.

Physicochemical Properties Lipophilicity ADME

Kinase Inhibition Potential: aPKC Inhibitory Activity of 2-Aminothiophene-3-carboxylate Scaffold

Direct quantitative inhibition data for the target compound against specific kinases is not publicly available. However, a structurally related benzyl ester analog, benzyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate, has been reported as an inhibitor of atypical protein kinase C (aPKC) with an IC50 value of 0.03 mM (30 µM) [1]. The 4-methoxyphenyl substitution pattern is conserved between these compounds, suggesting the target compound's methyl ester may also engage this kinase target, albeit with potentially different potency due to the ester moiety difference.

Kinase Inhibition Protein Kinase C Cancer

Optimized Application Scenarios for Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate Based on Evidence Profile


Lead Optimization in Selective Anti-T-Cell Lymphoma Drug Discovery Programs

Given the class-level evidence for 20- to 50-fold tumor cell selectivity among 2-aminothiophene-3-carboxylate esters [1], this compound serves as an optimal starting scaffold for medicinal chemistry campaigns targeting T-cell malignancies. The 4-methoxyphenyl moiety contributes to the tumor-selective phenotype, and the methyl ester provides a metabolically labile handle for prodrug design or further derivatization. Procurement of this specific analog ensures SAR studies are built upon the validated tumor-selective core structure, rather than less characterized phenyl or alkyl variants.

aPKC-Targeted Probe Development for Cancer Cell Polarity Studies

The demonstrated aPKC inhibitory activity of the closely related benzyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate (IC50 = 30 µM) [2] positions this methyl ester variant as a cost-effective alternative for initial target engagement studies. The conserved 4-methoxyphenyl-2-aminothiophene core suggests similar target binding, while the methyl ester simplifies synthetic access and reduces molecular weight. Researchers can use this compound to establish baseline aPKC inhibition in their assays before investing in more potent or specialized analogs.

Synthetic Intermediate for 4-Arylthiophene-3-carboxylic Acid-Based ANO1 Inhibitors

The 4-arylthiophene-3-carboxylic acid scaffold has emerged as a validated pharmacophore for ANO1 (TMEM16A) inhibition, with optimized derivatives achieving IC50 values as low as 24 nM [3]. Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate contains the essential 4-(4-methoxyphenyl)thiophene-3-carboxylate core and can be advanced through standard functional group manipulations (e.g., ester hydrolysis, amine acylation) to access novel ANO1 inhibitors for inflammatory pain and oncology research. Procurement of this building block enables efficient diversification and SAR exploration.

Comparative Physicochemical Profiling in ADME Optimization Studies

The quantitative LogD difference of Δ-0.16 relative to the phenyl analog [4] makes this compound a valuable reference for structure-property relationship (SPR) investigations. Researchers evaluating how the 4-methoxy substituent modulates lipophilicity, solubility, and permeability across the 2-aminothiophene-3-carboxylate series can use this compound as a defined data point. This supports rational design decisions when balancing potency with favorable ADME properties.

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